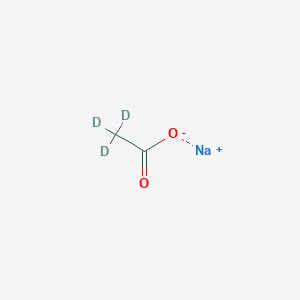

Sodium acetate-d3

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

39230-37-0 |

|---|---|

分子式 |

C2H4NaO2 |

分子量 |

86.06 g/mol |

IUPAC 名称 |

sodium;2,2,2-trideuterioacetate |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3; |

InChI 键 |

BDKZHNJTLHOSDW-NIIDSAIPSA-N |

SMILES |

CC(=O)[O-].[Na+] |

手性 SMILES |

[2H]C([2H])([2H])C(=O)O.[Na] |

规范 SMILES |

CC(=O)O.[Na] |

其他CAS编号 |

39230-37-0 |

同义词 |

Acetic Acid-d3 Sodium Salt; Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); |

产品来源 |

United States |

Foundational & Exploratory

Technical Whitepaper: Sodium Acetate-d3 in Advanced Research

CAS Number: 39230-37-0 | Molecular Weight: 85.05 g/mol

Executive Summary

Sodium Acetate-d3 (

Part 1: Chemical Profile & Physical Properties

Sodium Acetate-d3 is the anhydrous sodium salt of acetic acid-d3, where the methyl hydrogens are replaced by deuterium (

Identity Table

| Property | Specification |

| Chemical Name | Sodium Acetate-d3 (Acetic-d3 acid sodium salt) |

| CAS Number | 39230-37-0 |

| Linear Formula | |

| Molecular Weight | 85.05 g/mol (Anhydrous) |

| Isotopic Purity | |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water ( |

| Hygroscopicity | Hygroscopic; absorbs atmospheric moisture readily |

Technical Note on Stoichiometry:

Standard sodium acetate often exists as a trihydrate (

Part 2: Applications in Advanced Research

Metabolic Flux Analysis (MFA)

Sodium Acetate-d3 is the gold standard for tracing cytosolic acetyl-CoA pools. In mammalian cells, acetate is converted to acetyl-CoA by Acetyl-CoA Synthetase 2 (ACSS2). By using a

-

Fatty Acids (Lipogenesis): The

group is incorporated intact into the growing lipid chain. -

TCA Cycle Intermediates: The labeled acetyl-CoA enters the mitochondria, labeling citrate and subsequent metabolites.

-

Histone Acetylation: Tracing epigenetic modifications linked to metabolic state.

NMR Spectroscopy Standard

In biological NMR, Sodium Acetate-d3 serves as an internal chemical shift reference (Singlet at

Deuterated Drug Development (Kinetic Isotope Effect)

The strategic replacement of hydrogen with deuterium (Deuteration) can slow the rate of metabolism mediated by cytochrome P450 enzymes (the Kinetic Isotope Effect or KIE). Sodium Acetate-d3 is a precursor in the synthesis of deuterated acetylated active pharmaceutical ingredients (APIs), potentially extending half-life and improving safety profiles.

Part 3: Experimental Protocols

Protocol A: In Vitro Metabolic Labeling (MFA)

Objective: To trace the incorporation of exogenous acetate into the TCA cycle and lipid fraction of HEK293 cells.

Reagents:

-

Glucose-free or Glucose-low DMEM (to force acetate utilization).

-

Extraction Solvents: Methanol (HPLC grade), Acetonitrile, Ultrapure Water.

Workflow:

-

Adaptation: Culture cells in standard media until 70% confluence.

-

Pulse Labeling: Wash cells 2x with PBS. Replace media with DMEM containing 5 mM Sodium Acetate-d3 . Incubate for 4–24 hours depending on metabolic turnover rates.

-

Quenching: Rapidly remove media and wash with ice-cold PBS.

-

Metabolite Extraction:

-

Add 1 mL of cold Methanol:Acetonitrile:Water (5:3:2) to the culture dish.

-

Scrape cells on ice and transfer to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

-

Analysis: Collect supernatant for LC-MS or NMR analysis.

-

LC-MS Target: Look for mass shifts of +3 Da (M+3) in Acetyl-CoA and downstream citrate isotopomers.

-

Protocol B: Preparation of NMR Reference Standard

Objective: Create a stable internal standard for qNMR.

-

Weighing: Accurately weigh 8.5 mg of Sodium Acetate-d3 (0.1 mmol) into a glass vial.

-

Critical: Perform weighing quickly in a low-humidity environment to prevent water absorption.

-

-

Dissolution: Dissolve in 1.0 mL of

(99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as a secondary reference. -

Calibration: Verify the concentration against a certified standard (e.g., NIST-traceable benzoic acid) if using for absolute quantification.

-

Storage: Store at 4°C in a sealed tube wrapped in Parafilm.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the flow of Sodium Acetate-d3 through the cellular metabolic network, highlighting the divergence between mitochondrial oxidation (TCA) and cytosolic synthesis (Lipids).

Figure 1: Metabolic fate of Sodium Acetate-d3. The tracer enters the cytosol, is activated to Acetyl-CoA by ACSS2, and subsequently branches into lipid synthesis or mitochondrial oxidation.

Part 5: Quality Control & Handling

Verification of Isotopic Purity

Before critical experiments, verify the enrichment level.

-

Method: Proton NMR (

-NMR) in -

Observation: The methyl singlet at ~1.9 ppm should be absent or severely diminished (representing the residual <1% H). A strong signal indicates isotopic degradation or contamination with unlabeled acetate.

Handling Hygroscopic Salts

Sodium Acetate-d3 is hygroscopic.[2] Absorption of atmospheric

-

Best Practice: Store in a desiccator. If precise stoichiometry is required, dry the salt at 120°C for 2 hours before weighing.

References

-

Santa Cruz Biotechnology. Sodium Acetate-D3 (CAS 39230-37-0) Product Data. [6]

-

Sigma-Aldrich. Sodium acetate-d3 99 atom % D Technical Specification. [3]

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. (Contextualizing the "Acetate Switch" in cancer metabolism).

-

Mottelet, S., et al. (2016). Metabolic Flux Analysis in Isotope Labeling Experiments. arXiv.[7]

-

National Institutes of Health (PubChem). Sodium Acetate Compound Summary.

Sources

- 1. isotope.com [isotope.com]

- 2. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium acetate-d3 D 99atom 39230-37-0 [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. Sodium Acetate-d3 | CAS 39230-37-0 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. [1601.04588] Metabolic Flux Analysis in Isotope Labeling Experiments using the Adjoint Approach [arxiv.org]

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds

For researchers, scientists, and drug development professionals, deuterated compounds represent a powerful tool, offering unique advantages in mechanistic studies, quantitative analysis, and the development of safer, more effective therapeutics. The substitution of hydrogen with its stable, heavier isotope, deuterium, can profoundly influence a molecule's metabolic fate and physicochemical properties. This guide provides an in-depth exploration of the safety and handling considerations paramount to the responsible and effective use of these valuable molecules. It moves beyond generic laboratory safety to address the specific nuances of working with deuterated compounds, empowering researchers to harness their potential while ensuring a safe and compliant laboratory environment.

The Fundamental Nature of Deuterated Compounds: A Safety Perspective

Deuterated compounds are chemical substances in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1] It is crucial to distinguish deuterium from tritium (³H), the radioactive isotope of hydrogen. This fundamental difference means that deuterated compounds do not pose a radiological hazard and can be handled in standard chemical laboratories without the need for specialized radiological containment or monitoring.[1]

The primary safety considerations for a deuterated compound are dictated by the intrinsic toxicity and reactivity of the parent molecule, not the presence of deuterium itself. For instance, deuterated chloroform (CDCl₃) should be handled with the same precautions as chloroform due to its inherent hepatotoxicity and potential carcinogenicity.[2][3] The safety profile of the non-deuterated analogue serves as the primary basis for risk assessment.

The Kinetic Isotope Effect: A Double-Edged Sword in Drug Development

The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow the rate of reactions where C-H bond cleavage is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of the application of deuterated compounds in pharmaceutical sciences.[2][4][5]

From a safety and efficacy perspective, the KIE can be strategically employed to:

-

Enhance Metabolic Stability: By retarding metabolism at specific sites, deuteration can increase a drug's half-life, potentially leading to lower and less frequent dosing.[6][7]

-

Reduce Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can slow its formation, leading to an improved safety profile.[6][7]

-

Improve Therapeutic Index: By favorably altering the pharmacokinetic and toxicity profiles, deuteration can lead to drugs with improved efficacy and safety.[6][8]

However, it is also important to consider that altering metabolic pathways could potentially lead to the formation of novel metabolites with unknown toxicological profiles. Therefore, a thorough metabolic and toxicological assessment of any new deuterated compound is essential.

Physicochemical Properties of Common Deuterated Solvents

Deuteration can lead to slight alterations in the physical properties of a molecule compared to its non-deuterated counterpart. These differences, while often minor, can be relevant in experimental design and handling. The following table summarizes key physical and safety data for several commonly used deuterated solvents.

| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) | GHS Hazard Statements |

| Deuterium Oxide (D₂O) | 7789-20-0 | 20.03 | 101.4 | 3.8 | 1.107 | N/A | Not classified as hazardous[4][8][9] |

| Chloroform-d (CDCl₃) | 865-49-6 | 120.38 | 60.9 | -64 | 1.500 | N/A | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Toxic if inhaled, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure[2] |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2206-27-1 | 84.17 | 189 | 20.2 | 1.188 | 87 | Combustible liquid, May cause eye, skin, and respiratory tract irritation[10] |

| Acetone-d₆ | 666-52-4 | 64.12 | 55.5 | -94 | 0.872 | -18 | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness[11] |

| Methanol-d₄ | 811-98-3 | 36.07 | 65.4 | -98 | 0.888 | 11 | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs[1] |

| Acetonitrile-d₃ | 2206-26-0 | 44.07 | 81 | -45 | 0.827 | 2 | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes serious eye irritation[1][10][12][13][14] |

Note: The data presented is a summary. Always refer to the most current Safety Data Sheet (SDS) for comprehensive information.

Risk Assessment and Safe Handling Protocols

A thorough risk assessment is the foundation of safe laboratory practice. For deuterated compounds, this involves a multi-step process that considers both the properties of the compound and the nature of the experimental procedures.

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment for handling deuterated compounds.

Caption: Risk Assessment Workflow for Deuterated Compounds.

General Handling and Storage Procedures

The following protocols provide a framework for the safe handling and storage of deuterated compounds in a laboratory setting.

Experimental Protocol: General Handling of Deuterated Compounds

-

Preparation:

-

Thoroughly review the SDS for the specific deuterated compound and its non-deuterated analogue.

-

Ensure all necessary PPE (e.g., appropriate gloves, safety glasses or goggles, lab coat) is available and in good condition.[15]

-

Prepare the work area by ensuring it is clean, uncluttered, and, if necessary, within a certified chemical fume hood.[9]

-

-

Dispensing and Transfer:

-

For hygroscopic compounds, use a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[16]

-

When transferring liquids, use appropriate tools such as syringes or cannulas to avoid spills and exposure.

-

For solids, use a powder funnel and appropriate spatulas.

-

Avoid creating aerosols or dusts.

-

-

During the Experiment:

-

Keep containers of deuterated compounds sealed when not in use.

-

Clearly label all vessels containing deuterated compounds with the full chemical name and any relevant hazard warnings.

-

Avoid working alone, especially when handling highly hazardous materials.[17]

-

-

Post-Experiment:

-

Clean all equipment thoroughly after use.

-

Return the deuterated compound to its designated storage location.

-

Dispose of any waste according to the procedures outlined in Section 5.

-

Wash hands and any exposed skin thoroughly with soap and water.[9]

-

Experimental Protocol: Storage of Deuterated Compounds

-

General Storage:

-

Hygroscopic Compounds:

-

Light-Sensitive Compounds:

-

Store light-sensitive compounds in amber or opaque containers to protect them from degradation.

-

-

Refrigeration:

Waste Disposal

The disposal of deuterated waste should be managed with the same rigor as for any other hazardous chemical waste.[18] There are generally no specific federal regulations that differentiate deuterated waste from its non-deuterated counterpart. The hazardous characteristics of the parent molecule and any solvents used in the process determine the appropriate disposal route.[6][21]

Waste Classification and Segregation Workflow

The following diagram outlines the decision-making process for the proper classification and segregation of deuterated waste.

Sources

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. wku.edu [wku.edu]

- 6. epa.gov [epa.gov]

- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 8. sds.chemdox.com [sds.chemdox.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. isotope.com [isotope.com]

- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 16. mhssn.igc.org [mhssn.igc.org]

- 17. artsci.usu.edu [artsci.usu.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chromservis.eu [chromservis.eu]

- 21. media.suweb.site [media.suweb.site]

An In-depth Technical Guide to Metabolic Tracers in Research

Introduction: Unveiling the Dynamics of Metabolism

In the intricate world of biological research and drug development, a static snapshot of cellular components often falls short of revealing the true nature of physiological and pathological processes. Metabolism, the sum of all chemical reactions that sustain life, is an inherently dynamic system. To truly understand the mechanisms of disease, the efficacy of therapeutics, and the fundamental principles of cellular function, we must move beyond simply measuring metabolite levels and begin to trace their journey through complex biochemical networks. This is the realm of metabolic tracers, a powerful suite of techniques that allow us to follow the fate of molecules in real-time, providing unparalleled insights into the dynamic activity of metabolic pathways.[1]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical know-how to effectively design, execute, and interpret metabolic tracing experiments. We will delve into the core concepts, explore the different types of tracers, detail the essential analytical techniques, and provide actionable protocols to empower your research.

The "Why": Moving from Static Metabolomics to Dynamic Flux

Traditional metabolomics provides a valuable, yet static, picture of the metabolome at a single point in time.[1] An observed increase or decrease in a particular metabolite can be the result of either altered production or consumption, a critical distinction that static measurements alone cannot resolve.[1] Metabolic tracing, by introducing isotopically labeled molecules (tracers) into a biological system, overcomes this limitation.[2] By tracking the incorporation of these labels into downstream metabolites, we can directly measure metabolic flux—the rate of turnover of molecules through a metabolic pathway.[3] This dynamic perspective is crucial for:

-

Elucidating Pathway Activity: Directly measuring the flow of substrates through specific pathways to understand their regulation and contribution to cellular function.[4][5]

-

Identifying Therapeutic Targets: Pinpointing key enzymatic steps or pathways that are dysregulated in disease states, offering novel targets for drug intervention.[3]

-

Understanding Drug Mechanism of Action: Determining how therapeutic compounds modulate specific metabolic pathways to exert their effects.

-

Investigating Metabolic Reprogramming: Uncovering how cells adapt their metabolism in response to genetic alterations, environmental cues, or disease progression, a hallmark of conditions like cancer.[6]

Core Principles of Isotopic Tracing

The fundamental principle of isotopic tracing lies in the use of isotopes—atoms of the same element with different numbers of neutrons.[7] This difference in neutron number results in a difference in mass, which can be detected by specialized analytical instruments. Isotopic tracers are molecules in which one or more atoms have been replaced with their heavier, less abundant isotopic counterparts.

There are two main categories of isotopic tracers used in metabolic research:

Stable Isotope Tracers

Stable isotopes are non-radioactive and do not decay over time, making them safe for a wide range of applications, including studies in humans.[8] The most commonly used stable isotopes in metabolic research are:

-

Carbon-13 (¹³C): Used to trace the carbon backbone of molecules, particularly central carbon metabolism through glycolysis, the TCA cycle, and the pentose phosphate pathway.[2]

-

Nitrogen-15 (¹⁵N): Essential for tracking the flow of nitrogen through amino acid and nucleotide biosynthesis pathways.[7][9]

-

Deuterium (²H or D): Utilized to follow hydrogen atoms, often in studies of fatty acid and steroid metabolism.[7]

These stable isotopes are incorporated into key metabolic precursors, such as glucose or glutamine, which are then introduced into the biological system of interest.[8] As these labeled precursors are metabolized, the heavy isotopes are incorporated into a multitude of downstream products.[8]

Radioisotope Tracers

Radioisotopes are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected.[10] Historically, radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H) were instrumental in elucidating fundamental metabolic pathways.[10][11] While their use has become less common in cellular and in vivo studies due to safety considerations, they remain valuable in specific applications, such as in vitro enzyme assays and certain types of medical imaging like Positron Emission Tomography (PET).[12][13] PET scans, for instance, utilize radiotracers to visualize metabolic activity in tissues and organs.[13]

Choosing Your Weapon: A Comparative Analysis of Common Tracers

The selection of the appropriate tracer is a critical decision that directly impacts the quality and interpretability of the experimental data.[2] The choice depends on the specific metabolic pathway being investigated.

| Tracer | Primary Application(s) | Key Metabolic Pathways Investigated | Advantages | Limitations |

| [U-¹³C₆]-Glucose | General carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway (PPP), biosynthesis | Glycolysis, TCA Cycle, PPP, Amino Acid Synthesis, Fatty Acid Synthesis | Traces the entire carbon backbone of glucose, providing a broad overview of central carbon metabolism.[2] | Can lead to complex labeling patterns that can be challenging to interpret. |

| [1,2-¹³C₂]-Glucose | Pentose Phosphate Pathway (PPP) activity | Pentose Phosphate Pathway, Glycolysis | Specifically designed to distinguish between glycolytic and PPP flux. | Less informative for overall central carbon metabolism compared to uniformly labeled glucose. |

| [U-¹³C₅, U-¹⁵N₂]-Glutamine | Glutamine metabolism, nitrogen metabolism, anaplerosis | TCA Cycle Anaplerosis, Amino Acid Synthesis, Nucleotide Synthesis | Simultaneously traces both carbon and nitrogen from glutamine, providing a more complete picture of its metabolic fate.[6][14] | The dual label can increase the complexity of data analysis. |

| [amide-¹⁵N]-Glutamine | Nitrogen donation for nucleotide and amino acid biosynthesis | Nucleotide Synthesis, Amino Acid Synthesis | Specifically tracks the amide nitrogen of glutamine, which is used in numerous biosynthetic reactions.[15] | Does not provide information on the carbon fate of glutamine. |

The Analytical Engine: Detecting the Labeled Molecules

Once the labeled tracer has been introduced and metabolized, the next crucial step is to detect and quantify the incorporation of the isotopic label into downstream metabolites. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][16]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] In the context of metabolic tracing, MS can distinguish between unlabeled metabolites and their isotopically labeled counterparts due to the predictable mass shift caused by the incorporation of heavy isotopes.[8] For example, a molecule of glucose ([¹²C₆]H₁₂O₆) has a monoisotopic mass of 180.063 Da. If all six carbon atoms are replaced with ¹³C, the uniformly labeled glucose ([¹³C₆]H₁₂O₆) will have a mass of 186.083 Da.[18]

To enhance the separation and detection of metabolites, MS is often coupled with chromatographic techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for the analysis of polar and non-volatile metabolites.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suited for the analysis of volatile and thermally stable metabolites, often requiring chemical derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique that can be used to analyze isotopically labeled metabolites.[19] Unlike MS, which detects the overall mass of a molecule, NMR can provide information about the specific position of the isotopic label within the molecule's structure.[20] This positional information, or isotopomer analysis, can be invaluable for resolving complex metabolic pathways.[16] While generally less sensitive than MS, NMR is highly quantitative and non-destructive, allowing the sample to be used for further analysis.[19] The combination of both MS and NMR can provide a more comprehensive understanding of metabolic fluxes.[20]

Experimental Design: The Blueprint for Success

A well-designed metabolic tracing experiment is paramount for obtaining meaningful and reproducible data. Careful consideration of the following factors is essential.

Formulating the Research Question

Before embarking on any experiment, it is crucial to have a clear and focused research question.[6] Are you interested in the overall activity of a pathway, the contribution of a specific substrate to a particular product, or the effect of a perturbation on metabolic flux? A well-defined question will guide all subsequent experimental choices. For discovery-based studies without a specific hypothesis, it is often beneficial to perform untargeted metabolomics first to identify dysregulated pathways that can then be investigated in more detail with isotopic tracers.[6]

Choosing the Right System

Metabolic tracing can be applied to a wide range of biological systems, from cell cultures to whole organisms.[21]

-

In Vitro (Cell Culture): Offers a highly controlled environment for dissecting cell-autonomous metabolic pathways. It is relatively straightforward to substitute unlabeled nutrients with their labeled counterparts.[6]

-

Ex Vivo (Tissue Slices/Perfused Organs): Provides a more physiologically relevant context than cell culture while still allowing for a high degree of experimental control.

-

In Vivo (Animal Models/Humans): The most physiologically relevant system, allowing for the study of systemic metabolism and inter-organ metabolic cross-talk.[21] However, in vivo studies are more technically challenging and require careful consideration of tracer delivery and tissue-specific metabolic dynamics.[6][21]

The Importance of Isotopic Steady State

In many metabolic tracing experiments, the goal is to achieve isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[18] This indicates that the rate of tracer uptake and incorporation into downstream metabolites has reached equilibrium. The time required to reach isotopic steady state varies depending on the pathway and the turnover rate of the metabolites involved.[17] For example, glycolysis reaches steady state much faster (~10 minutes) than nucleotide biosynthesis (~24 hours) in cultured mammalian cells.[17]

Experimental Workflow: From Cells to Data

The following diagram illustrates a typical workflow for a stable isotope tracing experiment in cultured cells.

Caption: A generalized workflow for a stable isotope tracing experiment.

Detailed Protocol: ¹³C-Glucose Tracing in Adherent Cancer Cells

This protocol provides a step-by-step guide for a common metabolic tracing experiment using uniformly labeled ¹³C-glucose to investigate central carbon metabolism in adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free DMEM

-

[U-¹³C₆]-Glucose

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Dry ice or liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment. Culture cells in their complete growth medium.

-

Preparation of Labeled Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with 10% dFBS, penicillin/streptomycin, and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM). Warm the medium to 37°C.

-

Initiation of Labeling:

-

Aspirate the complete growth medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-glucose labeling medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time points to achieve isotopic steady state for the pathways of interest.

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

-

Sample Collection:

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS or GC-MS.

Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis of metabolic tracing data can be complex, but several software tools are available to aid in this process. The general steps involve:

-

Peak Identification and Integration: Identifying the peaks corresponding to the metabolites of interest and integrating their areas.

-

Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (e.g., ~1.1% for ¹³C) must be corrected for to accurately determine the isotopic enrichment from the tracer.

-

Calculation of Isotopic Enrichment and Mass Isotopomer Distribution (MID):

-

Isotopic Enrichment: The percentage of a metabolite pool that is labeled with the heavy isotope.

-

Mass Isotopomer Distribution (MID): The relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes) of a metabolite. For example, M+0 is the unlabeled metabolite, M+1 has one heavy isotope, M+2 has two, and so on.

-

-

Metabolic Flux Analysis (MFA): For more quantitative analysis, the MID data can be used in computational models to calculate the absolute rates of metabolic reactions.[22]

Visualizing Metabolic Pathways with Tracers

The following diagram illustrates how ¹³C atoms from uniformly labeled glucose are incorporated into the metabolites of glycolysis and the TCA cycle.

Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Conclusion: A Dynamic Future for Metabolic Research

Metabolic tracing has revolutionized our ability to study the intricate and dynamic nature of metabolism. By providing a direct measure of metabolic flux, these techniques offer a depth of understanding that is unattainable with static metabolomic measurements alone. As analytical technologies continue to advance and our understanding of metabolic networks grows, the application of metabolic tracers will undoubtedly play an increasingly vital role in basic research, drug discovery, and personalized medicine. This guide provides a solid foundation for researchers to confidently incorporate these powerful tools into their experimental arsenal, paving the way for new discoveries and therapeutic innovations.

References

- An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics - Benchchem. (URL: )

-

Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis, 2nd Edition | Wiley. (URL: [Link])

- A Researcher's Guide to Stable Isotope Tracers in Metabolic Research - Benchchem. (URL: )

- A Researcher's Guide to Isotopic Tracers in Metabolic Research: A Compar

-

Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (URL: [Link])

-

Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - MDPI. (URL: [Link])

-

Combining NMR and Mass Spectrometry for Metabolomics - Creative Biostructure. (URL: [Link])

-

Biological and metabolic studies using radiotracers | Radiochemistry Class Notes - Fiveable. (URL: [Link])

-

Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. (URL: [Link])

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - ResearchGate. (URL: [Link])

-

Tracer-based Metabolomics: Concepts and Practices - PMC - PubMed Central. (URL: [Link])

-

Metabolomics and isotope tracing - PMC - PubMed Central. (URL: [Link])

-

A Beginner's Guide to Metabolic Tracing - Bitesize Bio. (URL: [Link])

-

Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. (URL: [Link])

-

TRACER TECHNIQUES FOR THE STUDY OF METABOLISM - Emerging Technologies for Nutrition Research - NCBI Bookshelf. (URL: [Link])

-

Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group. (URL: [Link])

-

A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - NIH. (URL: [Link])

-

13C Glucose tracing metabolomics - Bio-protocol. (URL: [Link])

-

Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed. (URL: [Link])

-

A historical perspective on radioisotopic tracers in metabolism and biochemistry - PubMed. (URL: [Link])

-

NMR Based Metabolomics - PMC. (URL: [Link])

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. (URL: [Link])

-

Using isotopes as tracers - Science Learning Hub. (URL: [Link])

-

Studying Metabolism by NMR-Based Metabolomics - Frontiers. (URL: [Link])

-

Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC - NIH. (URL: [Link])

-

NMR Spectroscopy for Metabolomics Research - MDPI. (URL: [Link])

-

Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F. (URL: [Link])

-

In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - bioRxiv. (URL: [Link])

-

NMR Spectroscopy for Metabolomics and Metabolic Profiling | Analytical Chemistry. (URL: [Link])

-

Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC. (URL: [Link])

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (URL: [Link])

-

Experimental design, plasma glucose labeling and ¹³C pathway... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC - NIH. (URL: [Link])

-

Stable isotope tracing to assess tumor metabolism in vivo - Springer Nature Experiments. (URL: [Link])

-

Metabolomics and Isotope Tracing. - Department of Molecular Biology - Princeton University. (URL: [Link])

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]

- 10. barnesandnoble.com [barnesandnoble.com]

- 11. A historical perspective on radioisotopic tracers in metabolism and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. TRACER TECHNIQUES FOR THE STUDY OF METABOLISM - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Sodium acetate-d3 as a tracer for fatty acid synthesis

Application Note: Sodium Acetate-d3 as a Tracer for Fatty Acid Synthesis

Abstract & Introduction

Sodium Acetate-d3 (

This guide details the protocol for using Sodium Acetate-d3 to trace fatty acid synthesis in biological systems (cell culture and in vivo models). It bridges the gap between tracer administration and high-fidelity GC-MS analysis, providing a robust framework for investigating lipid dysregulation in metabolic diseases, oncology, and drug development.

Key Mechanism:

Exogenous acetate is rapidly converted to Acetyl-CoA by Acetyl-CoA Synthetase 2 (ACSS2) .[1] This labeled Acetyl-CoA pool feeds directly into the fatty acid synthesis (FAS) pathway.[1] The incorporation of deuterium (

Principle of the Assay

The core principle relies on the incorporation of deuterated acetyl units into the growing fatty acid chain.[2]

-

Tracer: Sodium Acetate-d3 (

).[1] -

Entry: Converted to Acetyl-CoA-d3 (

). -

Elongation:

-

Detection: The resulting fatty acids (e.g., Palmitate, C16:0) will exhibit a distribution of mass isotopomers (

) depending on the number of labeled acetate units incorporated and the degree of Hydrogen/Deuterium exchange.

Pathway Diagram: Acetate-d3 Incorporation

Caption: Metabolic trajectory of Sodium Acetate-d3 into the fatty acid pool. Note the central role of ACSS2 in activating the tracer.

Experimental Design & Considerations

Tracer Selection & Dose

-

Reagent: Sodium Acetate-d3 (99 atom % D).[1]

-

In Vitro (Cell Culture):

-

In Vivo (Mouse Models):

-

Bolus: 20 µmol/g body weight (IP injection) for short-term flux.

-

Infusion: Continuous infusion is preferred for steady-state MIDA calculations.[1]

-

Drinking Water: 2-4% w/v Sodium Acetate-d3 for long-term integration (days/weeks).

-

Scientific Integrity: The H/D Exchange Caveat

Unlike

-

Impact: This results in a loss of tracer signal ("label loss") that is not due to dilution by endogenous synthesis.[1]

-

Correction: For absolute quantification, concurrent use of D

O or correction factors based on known exchange rates is recommended.[1] For relative flux comparison (e.g., Drug Treated vs. Control), Acetate-d3 is robust and valid without complex correction.[1]

Detailed Protocol: Sample Preparation & Analysis

Step 1: Lipid Extraction (Modified Folch Method)

Goal: Isolate total lipids from the biological matrix.

-

Harvest:

-

Lysis: Transfer to a glass tube. Add Chloroform (2:1 v/v Chloroform:Methanol ratio final).

-

Example: Add 1 mL Chloroform to the 500 µL Methanol lysate.[1]

-

-

Internal Standard: Add 10 µL of non-endogenous fatty acid standard (e.g., C17:0 or C19:0, 100 µM) for quantification.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl (induces phase split).[1] Vortex vigorously for 1 min.

-

Centrifugation: Spin at 3,000 x g for 5 min at 4°C.

-

Collection: Carefully aspirate the lower organic phase (contains lipids) into a fresh glass vial.[1]

-

Drying: Evaporate solvent under a stream of Nitrogen (

) at 37°C until dry.

Step 2: Derivatization (FAME Preparation)

Goal: Convert non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) for GC-MS.

-

Reconstitution: Dissolve dried lipid film in 500 µL Toluene .

-

Transesterification: Add 1 mL of Boron Trifluoride (BF3) in Methanol (14%) .

-

Critical: Ensure the reagent is fresh; old BF3 can produce artifacts.[1]

-

-

Incubation: Cap tightly (Teflon-lined cap) and heat at 90°C for 60 minutes .

-

Quench: Cool to room temperature. Add 1 mL H2O to stop the reaction.[1]

-

Extraction of FAMEs: Add 1 mL Hexane . Vortex vigorously for 1 min.

-

Centrifugation: Spin at 1,000 x g for 2 min.

-

Final Transfer: Transfer the upper Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Step 3: GC-MS Analysis

Goal: Separate fatty acids and detect mass isotopomers.[6]

-

Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS).

-

Column: DB-Fatwax Ultra Inert or DB-23 (High polarity for isomer separation).[1] 30m x 0.25mm x 0.25µm.[1][6]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Inlet: Splitless mode (or 10:1 split for high conc), 250°C.

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 25°C/min to 175°C.

-

Ramp 4°C/min to 235°C.

-

Hold 5 min.

-

-

MS Detection (SIM Mode):

-

Operate in SIM (Selected Ion Monitoring) for maximum sensitivity.[1]

-

Target Ions (Palmitate Methyl Ester, C16:0):

-

m/z 270 (M+0, Unlabeled)

-

m/z 271 (M+1)

-

m/z 272 (M+2)

-

m/z 273 (M+3)

-

... up to M+6.[1]

-

-

Note: The molecular ion (

) is often used, or the

-

Data Presentation & Analysis

Quantitative Output Table

Summarize the enrichment data as follows:

| Sample Group | Total Palmitate (µg/mg protein) | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | Fractional Synthesis Rate (FSR) % |

| Control | 15.4 ± 1.2 | 98.5 | 1.2 | 0.3 | - |

| Acetate-d3 (4h) | 16.1 ± 0.9 | 85.0 | 8.5 | 4.2 | 15.0% |

| Drug X (Inhibitor) | 14.8 ± 1.5 | 92.0 | 5.5 | 1.8 | 8.0% |

Calculating Fractional Synthesis Rate (FSR)

For Acetate-d3, a simplified precursor-product relationship is often used if MIDA is too complex due to exchange.[1]

-

: Enrichment of the fatty acid (Weighted average of mass isotopomers).

-

where

-

where

-

: Enrichment of the intracellular Acetyl-CoA pool.[1][7]

-

Self-Validating Step: Since you cannot measure Acetyl-CoA enrichment directly easily, use the enrichment of a short-chain fatty acid (like Myristate C14) or use Mass Isotopomer Distribution Analysis (MIDA) algorithms to mathematically solve for

(precursor enrichment).

-

Workflow Diagram: Analytical Pipeline

Caption: Step-by-step analytical workflow from crude lipid extraction to computational flux analysis.

Troubleshooting & Quality Control

-

Low Enrichment Signal:

-

Inconsistent FAME Recovery:

-

Contamination:

References

-

Hellerstein, M. K., & Neese, R. A. (1992).[1] Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers.[1][8] American Journal of Physiology, 263(5), E988–E1001.[1] Link

-

LIPID MAPS® . (2023).[1] Fatty Acid Mass Spectrometry Protocol. Lipid Maps Nature Lipidomics Gateway. Link

-

Corbin, K. D., & Zeisel, S. H. (2012).[1] Choline metabolism provides novel insights into nonalcoholic fatty liver disease and its progression.[1] Current Opinion in Gastroenterology, 28(2), 159–165.[1] (Discusses tracer methodologies). Link

-

De Feyter, H. M., et al. (2021).[1] Deuterium Metabolic Imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[1] Science Advances, 4(8).[1] (Validation of Acetate-d3 for imaging). Link

-

Metabolic Solutions . (2024). Lipid Kinetic Applications & De Novo Lipogenesis Protocols. Link

Sources

- 1. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Fatty acids synthesis in rat adipose tissue. Tracer concentration effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of Sodium acetate-d3 in NMR spectroscopy for metabolite analysis

Application Note: Sodium Acetate-d3 in NMR-Based Metabolomics & Fluxomics

)Executive Summary

Sodium Acetate-d3 (CAS: 39230-37-0) serves two distinct but critical roles in modern NMR spectroscopy for metabolite analysis. While traditionally viewed as a stable chemical shift reference for non-biological samples, its primary value in drug development and metabolomics has shifted toward Deuterium Metabolic Spectroscopy (DMS) .

Unlike

Scientific Mechanism: The Deuterium Advantage

The Tracer Logic (Fluxomics)

When cells or tissues are perfused with Sodium Acetate-d3, the deuterated acetyl group (

-

TCA Cycle (Mitochondrial Oxidation): Acetyl-CoA condenses with oxaloacetate. The deuterium label is scrambled and eventually incorporated into Glutamate/Glutamine (specifically at the H4 position).

-

De Novo Lipogenesis (Cytosolic Synthesis): Acetyl-CoA is carboxylated to Malonyl-CoA, incorporating deuterium into the growing fatty acid chain (Palmitate-d).

Why use Deuterium (

-

Zero Background: The natural abundance of deuterium is ~0.015%, rendering the background spectrum silent. Any signal observed is directly from the tracer.

-

Simplified Spectra:

H-NMR spectra are dominated by singlets (due to efficient quadrupolar relaxation and lack of H-H coupling in proton-decoupled modes), making quantification straightforward compared to complex

The Reference Logic (qNMR)

As an Internal Standard (ISTD), Sodium Acetate-d3 provides a methyl signal at ~1.90 ppm (dependent on pH/matrix).

-

Pros: Does not bind to serum albumin (unlike TSP/DSS), making it superior for protein-rich biofluids.

-

Cons: Overlaps with endogenous acetate. In

H-NMR, it is invisible (silent), which allows it to be used as a "spike-in" for matrix effect validation without obscuring the proton spectrum, or as a lock component.

Visualization: Metabolic Fate of Acetate-d3

The following diagram illustrates the flow of the deuterated methyl group through the metabolic network, highlighting the detection endpoints for NMR analysis.

Figure 1: Metabolic pathway showing the incorporation of deuterium from Sodium Acetate-d3 into downstream metabolites Glutamate (TCA cycle activity) and Fatty Acids (Lipogenesis).[1][2][3]

Protocol A: In Vitro Deuterium Metabolic Spectroscopy (DMS)

Objective: Quantify TCA cycle flux in cancer cell lines (e.g., HeLa, MCF-7) using direct

Materials Required

-

Sodium Acetate-d3 (99.9% D, Sigma/CIL).

-

Cell culture media (glucose-free or reduced glucose recommended to force acetate uptake).

-

Extraction Solvents: Methanol (HPLC grade), Chloroform, Water.

-

NMR Solvent: Depleted Water (to reduce HDO signal) or standard H2O with 5% D2O for lock.

Step-by-Step Workflow

1. Pulse-Chase Labeling

-

Seed cells (

cells/flask) and grow to 70% confluence. -

Wash cells 2x with PBS.

-

Add experimental media containing 5–10 mM Sodium Acetate-d3 .

-

Note: High concentrations are needed for NMR sensitivity compared to MS.

-

-

Incubate for 4–24 hours (depending on metabolic rate of cell line).

2. Metabolite Quenching & Extraction (Dual Phase)

-

Aspirate media rapidly. Wash with ice-cold saline.

-

Add Methanol:Chloroform (2:1, v/v) directly to the flask (3 mL per

cells). -

Scrape cells and transfer to a glass centrifuge tube.

-

Add Chloroform:Water (1:1) to induce phase separation.

-

Vortex vigorously (1 min) and centrifuge at 3,000 x g for 15 min at 4°C.

-

Upper Phase (Aqueous): Contains Glutamate, Glutamine, residual Acetate.

-

Lower Phase (Organic): Contains Fatty Acids (Lipids).

-

3. NMR Sample Preparation

-

Aqueous Phase: Lyophilize (freeze-dry) the supernatant. Reconstitute in 600 µL H2O (containing 10% D2O for lock) .

-

Critical: Do NOT use 100% D2O, as the exchangeable protons (NH/OH) are not the target, but the non-exchangeable C-D bonds are. However, for

H-NMR, the solvent background is H2O, and we detect the D-solutes.

-

-

Organic Phase: Evaporate under nitrogen. Reconstitute in CDCl3 (or proton-free solvent if running

H). For

4. NMR Acquisition (

-

Probe: Broadband observe (BBO) or dedicated Deuterium probe (

H-coil). -

Pulse Sequence: zg (1D standard pulse) or zg2h (with

H decoupling). -

Parameters:

-

Pulse angle: 90°.[4]

-

Relaxation delay (D1): 1.5–2.0 s (Deuterium relaxes fast).

-

Scans (NS): 512–1024 (Sensitivity is lower than protons).

-

Decoupling: WALTZ-16 composite pulse decoupling on protons (removes

H-

-

Data Analysis & Interpretation

| Metabolite | Chemical Shift ( | Significance |

| Acetate-d3 (Tracer) | 1.90 ppm | Unmetabolized substrate pool. |

| Glutamate-H4 | 2.35 ppm | Indicator of TCA cycle turnover (first turn). |

| Glutamine-H4 | 2.45 ppm | Conversion of glutamate; anaplerosis. |

| Water (HDO) | 4.70 ppm | Metabolic water production (oxidative phosphorylation). |

| Lipid ( | 1.30 ppm | De Novo Lipogenesis (DNL) rate. |

Protocol B: Sodium Acetate-d3 as an Internal Standard (ISTD)

Objective: Use Acetate-d3 for chemical shift referencing in biofluids where TSP interacts with proteins.

Context: In serum/plasma metabolomics, the standard TSP (Trimethylsilylpropanoic acid) binds to albumin, causing peak broadening and concentration errors. Acetate-d3 is a viable alternative only if endogenous acetate is not the primary analyte.

Protocol:

-

Prepare a 50 mM Stock Solution of Sodium Acetate-d3 in D2O.

-

Add 10 µL of stock to 500 µL of serum/buffer mixture. Final concentration: ~1 mM.

-

Acquisition:

-

In

H-NMR: The d3-methyl group is silent . You will not see a peak at 1.9 ppm for the standard. -

Wait: If using it as a shift reference for

H-NMR, you must use Sodium Acetate-d0 (unlabeled) or rely on the residual proton signal of d3 (which is unreliable). -

Correction: Therefore, Sodium Acetate-d3 is NOT a chemical shift reference for

H-NMR. It is used as an Internal Standard for Quantitation in MS or Reference in -

Alternative Use: It is used as a "spike" to identify the exact location of endogenous acetate by observing the isotope shift in high-field instruments, or to verify that the matrix does not shift acetate.

-

Recommendation: For

Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Broad Peaks ( | Poor shimming or lack of decoupling. | |

| Low Sensitivity | Low natural abundance of D vs H. | Increase tracer concentration to >5 mM. Increase scan count (NS > 1024). Use a CryoProbe if available. |

| HDO Interference | Metabolic water production. | The HDO signal at 4.7 ppm will grow over time (metabolic water). Use presaturation (zgpr) to suppress the water signal if it overlaps with metabolites. |

References

-

Deuterium Metabolic Imaging (DMI)

-

NMR Metabolomics Protocols

- Source: Beckonert, O., et al. (2007). "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts.

-

URL:[Link]

-

Acetate Tracing in Cancer

-

Chemical Shift Referencing Standards

- Source: Wishart, D. S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.au.dk [pure.au.dk]

- 6. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Metabolic Tracing with Sodium Acetate-d3

From De Novo Lipogenesis to Epigenetic Regulation

Core Directive & Scientific Rationale

Sodium acetate-d3 (

This unique entry point makes it the tracer of choice for two critical applications:

-

De Novo Lipogenesis (DNL): Measuring the synthesis of fatty acids and cholesterol in the liver and adipose tissue without the confounding variables of glycolytic flux.[1]

-

Histone Acetylation Dynamics: Quantifying the rapid turnover of acetyl groups on histone tails, linking metabolic state (Acetyl-CoA availability) to gene regulation (Epigenetics).[1][2]

Mechanism of Action

The following diagram illustrates the dual fate of the acetate tracer. Note how ACSS2 acts as the gatekeeper for both lipid synthesis and nuclear histone acetylation.[1]

Figure 1: Dual metabolic fate of Sodium Acetate-d3.[1] The tracer bypasses glycolysis, directly fueling lipogenesis and chromatin modification.

Experimental Design Strategy

Successful labeling requires strict adherence to physiological constraints.[1] Acetate has a short half-life in plasma; therefore, the protocol must be chosen based on whether you are measuring synthesis rates (flux) or total pool enrichment .[1]

Critical Parameters

| Parameter | Recommendation | Rationale |

| Dose (Bolus) | 250–500 mg/kg | Sufficient to enrich the Acetyl-CoA pool without inducing acetate toxicity or significantly altering pH.[1] |

| Route | Intraperitoneal (IP) | Rapid absorption (minutes) compared to oral gavage; preferred for short-term flux studies.[1] |

| Labeling Time | 1–4 Hours | Acetate turnover is rapid.[1] >4 hours risks label recycling and loss of kinetic resolution.[1] |

| Vehicle | 0.9% Saline (pH 7.[1]4) | CRITICAL: Sodium acetate solutions are naturally alkaline.[1] You MUST adjust pH to 7.4 to prevent peritoneal irritation.[1] |

| Quenching | Liquid Nitrogen | Metabolism must be stopped instantly. Ischemia alters Acetyl-CoA levels within seconds.[1] |

Materials & Reagents

-

Tracer: Sodium Acetate-d3 (≥99 atom % D).[1]

-

Vehicle: Sterile 0.9% NaCl (Saline).[1]

-

pH Adjustment: 1M HCl and 1M NaOH.

-

Anesthesia: Isoflurane vaporizer.[1]

-

Collection: Wollenberger tongs (pre-cooled in liquid N2) or standard liquid N2 snap-freezing setup.

Protocol A: De Novo Lipogenesis (DNL) Tracking

This protocol measures the fractional synthesis rate (FSR) of palmitate in the liver or adipose tissue.[1]

Phase 1: Tracer Preparation[1]

-

Calculate the total amount of Sodium Acetate-d3 needed (e.g., for 10 mice at 25g each, dose 500 mg/kg = 12.5 mg/mouse).[1]

-

Dissolve the tracer in sterile saline to a concentration of 25 mg/mL .

-

Validation Step: Measure pH. It will likely be >8.[1]0. Titrate carefully with dilute HCl until pH is 7.4 ± 0.2.

-

Sterile filter (0.22 µm) the solution.[1]

Phase 2: Administration[1][3]

-

Fast mice for 4–6 hours prior to the experiment to synchronize metabolic state (optional, depending on whether fed/fasted state is the variable).[1]

-

Administer the solution via IP injection.[1][3]

-

Volume Calculation: For a 25g mouse receiving 500mg/kg (12.5mg total), inject 0.5 mL of the 25 mg/mL solution.[1]

-

-

Record the exact time of injection (

).[1]

Phase 3: Tissue Harvest[1]

-

At

minutes, anesthetize the animal with isoflurane. -

Cardiac Puncture: Collect blood into EDTA tubes for plasma analysis (precursor enrichment). Centrifuge at 2000 x g, 4°C, 10 min. Store plasma at -80°C.

-

Tissue Collection: Rapidly dissect the liver or epididymal fat pad.[1]

-

Flash Freeze: Immediately clamp the tissue with liquid-nitrogen-cooled Wollenberger tongs or drop directly into liquid nitrogen.[1] Time from excision to freeze should be <10 seconds.

Phase 4: Downstream Analysis (GC-MS)

-

Extraction: Homogenize tissue in Chloroform:Methanol (2:1).

-

Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (

) in methanol. -

Detection: Analyze via GC-MS (SIM mode). Monitor ions for Palmitate (C16:0).[1]

Protocol B: Histone Acetylation Tracing[1]

This protocol is used to determine if a drug or condition alters the rate at which acetyl groups are added to chromatin.[1]

Workflow Adjustments

-

Tissue: Brain, Tumor, or Liver.[1]

-

Timepoints: Shorter duration (e.g., 30, 60, 90 mins) due to rapid histone turnover.

-

Nuclear Isolation: Unlike lipid extraction, you must isolate nuclei first to separate histone-bound acetate from cytosolic Acetyl-CoA.[1]

Step-by-Step

-

Administer Tracer: Follow Phase 1 & 2 from Protocol A.

-

Harvest: Flash freeze tissue.

-

Nuclear Extraction: Dounce homogenize tissue in hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) with Deacetylase Inhibitors (Butyrate/Trichostatin A) .[1]

-

Why? Without inhibitors, HDACs will strip the label during processing.[1]

-

-

Acid Extraction: Resuspend nuclear pellet in 0.2M H2SO4 to solubilize histones. Precipitate with TCA.[1]

-

Propionylation: Derivatize histone peptides (e.g., H3K27) with propionic anhydride to improve MS volatility.[1]

-

LC-MS/MS: Analyze specific peptides. Look for the mass shift corresponding to the d3-acetyl group (+3 Da heavier than endogenous acetylation).[1]

Data Calculation: MIDA (Mass Isotopomer Distribution Analysis)

Simply measuring "enrichment" is insufficient because the intracellular Acetyl-CoA precursor pool is not 100% labeled.[1] You must calculate the Fractional Synthesis Rate (FSR) .

The enrichment of the product (Palmitate) depends on two variables:

- (Precursor Enrichment): The enrichment of the intracellular Acetyl-CoA pool.[1][4]

- (Fractional Synthesis): The fraction of palmitate newly synthesized during the experiment.

Simplified Calculation Logic:

-

Acetate-d3 incorporation results in a specific pattern of isotopomers (M+3, M+6, etc., since acetate adds 2 carbons, but d3 label retention varies).[1] Note: In d3-acetate, deuterium loss to water can occur.[1] Many researchers prefer MIDA on the mass spectrum distribution to calculate

calculated from the ratio of isotopomers. -

Use the equation:

Where

Self-Validation Check:

-

If

(precursor enrichment) is calculated to be < 2%, your dose was too low or the injection failed.[1] -

If

(synthesis) > 100%, your model assumptions are incorrect (likely recycling of label).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Enrichment | Missed IP injection (went into gut) | Check for "wet" gut upon dissection.[1] Use oral gavage if IP is inconsistent.[1] |

| High Variability | Fed/Fasted state inconsistency | Strictly control food withdrawal times.[1] DNL is 10x higher in fed vs. fasted state.[1] |

| Peritoneal Inflammation | pH of tracer solution | Ensure pH is titrated to 7.[1]4. Sodium acetate is naturally basic.[1] |

| No Histone Signal | HDAC activity during lysis | Add 10 mM Sodium Butyrate to all lysis buffers immediately. |

References

-

Previs, S. F., et al. (2019).[1] "An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans." Physiological Reports. Link

-

Siler, S. Q., et al. (1999).[1] "De novo lipogenesis, lipid kinetics, and whole-body lipid balances in humans after acute alcohol consumption." American Journal of Clinical Nutrition. Link

-

Cowan, A. et al. (2022).[1] "Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites."[1] Science Advances. Link

-

Gao, X., et al. (2020).[1][5] "De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells." BioRxiv.[1] Link

-

Hellerstein, M. K., & Neese, R. A. (1999).[1] "Mass isotopomer distribution analysis at twenty years: theoretical and practical considerations." American Journal of Physiology-Endocrinology and Metabolism. (Foundational MIDA reference).[1]

Sources

- 1. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. paulogentil.com [paulogentil.com]

- 5. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sodium Acetate-d3 in Cell Culture Experiments

Introduction: Unveiling Cellular Metabolism with Deuterated Acetate

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients through various biochemical pathways is paramount for advancements in disease research and drug development. Stable isotope tracing has emerged as a powerful and indispensable technique to elucidate these metabolic fluxes.[1] Among the various tracers, sodium acetate labeled with deuterium (sodium acetate-d3, CD₃COONa) offers a unique and insightful window into fundamental cellular processes.

Acetate is a key two-carbon building block that, once converted to acetyl-CoA, fuels critical pathways such as the tricarboxylic acid (TCA) cycle for energy production and de novo fatty acid synthesis for membrane biogenesis and signaling molecule creation.[2] By replacing standard sodium acetate with its deuterated counterpart, researchers can track the journey of these deuterium atoms as they are incorporated into downstream metabolites. This allows for the precise quantification of pathway activity and provides a dynamic snapshot of the cell's metabolic state.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium acetate-d3 in cell culture experiments. We will delve into the causality behind experimental design, provide validated protocols, and offer insights into data interpretation, ensuring scientific integrity and reproducible results.

The Principle of Deuterium-Based Metabolic Tracing

Stable isotope tracing experiments are designed to follow the fate of labeled atoms from a precursor molecule through a metabolic network. When cells are cultured in a medium containing sodium acetate-d3, the deuterated acetyl-CoA (acetyl-CoA-d3) is generated. This labeled acetyl-CoA then serves as a substrate for various enzymes, leading to the incorporation of deuterium into a range of metabolites.

The primary analytical techniques for detecting this incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] In mass spectrometry, the incorporation of deuterium results in a predictable mass shift in the detected metabolites. Since each deuterium atom adds approximately 1.006 Da to the mass of a molecule, the number of incorporated deuterium atoms can be determined by analyzing the mass isotopologue distribution. NMR spectroscopy, on the other hand, can directly detect the deuterium nucleus, providing information about the specific position of the label within a molecule.[4]

Experimental Design: Optimizing Sodium Acetate-d3 Concentration

The concentration of sodium acetate-d3 is a critical parameter that must be carefully optimized to ensure sufficient isotopic enrichment for detection without perturbing the natural metabolic state of the cells.

Causality Behind Concentration Choices:

-

Low Concentrations (Tracer Studies): For studies aiming to trace the flux through pathways under physiological conditions, it is crucial to use a concentration that does not significantly alter the endogenous pool of acetyl-CoA. High concentrations of exogenous acetate can artificially inflate the acetyl-CoA pool, potentially altering the activity of downstream pathways.

-

High Concentrations (Nutrient Supplementation/Specific Phenotypes): In some experimental contexts, researchers may wish to investigate the cellular response to an excess of acetate. For example, some cancer cells are known to avidly consume acetate. In such cases, higher concentrations may be employed, but it is important to acknowledge that this represents a metabolic perturbation.

Recommended Starting Concentrations:

The optimal concentration of sodium acetate-d3 is cell-type and experiment-dependent. A preliminary dose-response experiment to assess cell viability and the desired level of isotopic enrichment is highly recommended.

| Application | Recommended Starting Concentration | Rationale & Considerations |

| Fatty Acid Synthesis Tracing | 100 µM - 1 mM | Balances sufficient label incorporation into newly synthesized fatty acids with minimal perturbation of the endogenous acetyl-CoA pool. |

| TCA Cycle Flux Analysis | 500 µM - 5 mM | Higher concentrations may be needed to achieve detectable enrichment in TCA cycle intermediates, which have faster turnover rates. |

| General Metabolic Labeling | 1 mM - 2 mM | A good starting point for a broad survey of acetate metabolism. |

| High Acetate Consumption Models | 5 mM - 10 mM | For cell lines known to be high acetate consumers, or to study the effects of acetate overload. Monitor for cytotoxicity.[5] |

Key Consideration: When preparing the labeling medium, it is advisable to use dialyzed fetal bovine serum (FBS) to minimize the contribution of unlabeled acetate and other small molecules from the serum, which could dilute the isotopic tracer.[6]

Visualizing the Metabolic Fate of Sodium Acetate-d3

The following diagram illustrates the primary metabolic pathways that utilize acetyl-CoA derived from sodium acetate-d3.

Caption: Metabolic fate of Sodium Acetate-d3 in the cell.

Protocol: Stable Isotope Tracing with Sodium Acetate-d3

This protocol provides a comprehensive workflow for a typical stable isotope tracing experiment using sodium acetate-d3.

Part 1: Preparation of Labeled Cell Culture Medium

Self-Validation: The accuracy of the tracer concentration is critical. Prepare a stock solution with high precision and verify the pH of the final medium to ensure it is within the optimal range for your cells.

-

Prepare a Sterile Stock Solution:

-

Dissolve sodium acetate-d3 powder in sterile, nuclease-free water to create a concentrated stock solution (e.g., 100 mM).

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution at -20°C.

-

-

Prepare the Labeling Medium:

-

Use a basal medium that does not contain sodium acetate (if possible). If not, use a medium with a known, low concentration of sodium acetate.

-

Warm the basal medium, dialyzed FBS, and other supplements (e.g., glutamine, penicillin-streptomycin) to 37°C.[6]

-

In a sterile biosafety cabinet, combine the basal medium and supplements.

-

Add the sodium acetate-d3 stock solution to the medium to achieve the desired final concentration.

-

Crucial Step: Check the pH of the final labeling medium. The addition of sodium acetate can slightly alter the pH. Adjust as necessary with sterile 1N HCl or 1N NaOH to the optimal pH for your cell line (typically pH 7.2-7.4).

-

Pre-warm the final labeling medium to 37°C in a cell culture incubator for at least 30 minutes to allow for gas equilibration.[7]

-

Part 2: Cell Seeding and Labeling

Self-Validation: Monitor cell morphology and confluence throughout the experiment. Include a parallel culture with unlabeled medium as a control to assess any potential effects of the deuterated compound on cell health.

-

Seed Cells: Seed your cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 70-80% confluence at the time of harvest. Allow the cells to adhere and grow in standard, unlabeled medium for 24-48 hours.

-

Initiate Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled medium.[8]

-

Add the pre-warmed sodium acetate-d3 labeling medium to the cells.

-

Return the cells to the incubator and culture for the desired labeling period. The incubation time will depend on the turnover rate of the pathway of interest (e.g., 2-8 hours for TCA cycle intermediates, 12-24 hours for fatty acids).

-

Part 3: Metabolite Extraction

Self-Validation: Rapid quenching of metabolism is essential to prevent artifactual changes in metabolite levels and isotopic labeling. Performing the extraction on a dry ice-ethanol bath or with liquid nitrogen ensures that enzymatic activity is halted instantly.[9]

-

Quench Metabolism:

-

Place the culture dish on a bed of dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.

-

-

Extract Metabolites:

-

Before the liquid nitrogen completely evaporates, add ice-cold extraction solvent. A common choice is 80% methanol in water, pre-chilled to -80°C. For a 10 cm dish, use 1-2 mL.

-

Place the dish back on dry ice and allow the solvent to permeate the cells for 10-15 minutes.

-

Use a cell scraper to scrape the frozen cells into the extraction solvent.

-

Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

-

-

Process the Extract:

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at maximum speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.[10]

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Store the dried metabolite pellet at -80°C until analysis.

-

Part 4: Sample Normalization and Analysis

Self-Validation: Accurate normalization is key to reliable quantitative comparisons between samples. Normalizing to total protein or DNA content in a parallel sample set is a robust method.[11]

-

Normalization: In a parallel set of wells treated identically, lyse the cells and measure the total protein content (e.g., using a BCA assay) or DNA content. Normalize the volume of the metabolite extract to be analyzed based on these measurements.

-

Analysis by Mass Spectrometry:

-

Reconstitute the dried metabolite extract in an appropriate solvent for your MS platform (e.g., 50% methanol).

-

Analyze the samples using high-resolution mass spectrometry (e.g., LC-Q-TOF MS or Orbitrap MS) to determine the mass isotopologue distribution of target metabolites.

-

Include a quality control (QC) sample, created by pooling small aliquots from each experimental sample, to be injected periodically throughout the analytical run to monitor instrument performance.[12]

-

Data Interpretation: Expected Mass Shifts

When sodium acetate-d3 (CD₃COONa) is metabolized, the acetyl group (-CD₃) is incorporated into various molecules. This results in a mass increase of approximately 3 Da for each acetyl-CoA-d3 unit incorporated.

| Metabolite | Pathway | Expected Mass Shift (Da) | Notes |

| Acetyl-CoA | Acetate Activation | +3 | The direct product of acetate activation. |

| Citrate | TCA Cycle | +2 | One deuterium is lost in the citrate synthase reaction. |

| Glutamate | TCA Cycle | +2 | Derived from α-ketoglutarate in the TCA cycle. |

| Malate | TCA Cycle | +1 or +2 | The number of deuteriums depends on the path through the cycle. |

| Palmitate (C16) | Fatty Acid Synthesis | Up to +24 (8 x 3 Da) | Each of the 8 acetyl-CoA units can contribute 3 deuteriums. |

| Cholesterol | Cholesterol Synthesis | Multiple labeled species | Complex labeling pattern due to the incorporation of multiple acetyl-CoA units. |

Note: The exact mass shift may vary slightly due to the precise mass of deuterium and potential hydrogen-deuterium exchange during sample preparation or analysis. It is essential to compare the mass spectra of labeled samples with unlabeled controls to confirm the isotopic enrichment.[13]

Workflow and Quality Control

A robust experimental design includes several quality control steps to ensure the validity of the results.

Caption: Experimental workflow with integrated quality control steps.

Conclusion

Sodium acetate-d3 is a versatile and powerful tool for dissecting cellular metabolism. By carefully considering the experimental design, particularly the tracer concentration, and adhering to rigorous protocols for sample preparation and analysis, researchers can gain valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states. The ability to trace the fate of acetate with high precision opens up new avenues for identifying metabolic vulnerabilities and developing novel therapeutic strategies.

References

-

Yonezawa, H., et al. (2019). Effect of Sodium Acetate on Cell Proliferation and Induction of Proinflammatory Cytokines: A Preliminary Evaluation. Biological and Pharmaceutical Bulletin. Available at: [Link]

-

García-Cañaveras, J. C., et al. (2022). A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. Available at: [Link]

-

Tan, Y., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. Available at: [Link]

-

Mittendorfer, B., et al. (2003). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research. Available at: [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Available at: [Link]

-

Lane, A. N., et al. (2011). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites. Available at: [Link]

-

Roci, I., et al. (2022). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. Available at: [Link]

-

Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. Biotechnology Progress. Available at: [Link]

-

Tugarinov, V., & Kay, L. E. (2005). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR. Available at: [Link]

-

Aguayo, J. B., et al. (1988). High resolution deuterium NMR studies of bacterial metabolism. Journal of Biological Chemistry. Available at: [Link]

-

Deelchand, D. K., et al. (2009). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

-

National Institutes of Health. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. NIH. Available at: [Link]

-